molecular formula C19H16BrClN2O3 B2416102 5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-58-8

5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2416102
CAS RN: 851405-58-8
M. Wt: 435.7
InChI Key: HNUKRUNKCNFTLG-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Inhibitors of Steroid 5alpha Reductases

A study by Baston, Palusczak, and Hartmann (2000) utilized a compound structurally similar to 5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, specifically focusing on 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones. These compounds were synthesized and evaluated as inhibitors of steroid 5alpha reductases, enzymes involved in steroid metabolism. The inhibitory activity was found to be dependent on the heterocycle features and the N,N-dialkylamide substituent's size (Baston, Palusczak, & Hartmann, 2000).

Antimicrobial Applications

Idrees et al. (2020) reported the synthesis and characterization of derivatives containing a quinoline moiety, similar to the structure of interest. These derivatives exhibited promising in vitro antimicrobial activity against pathogenic bacteria, indicating potential applications in combating infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Synthesis of Quinoline Derivatives

Kim (1981) discussed the utility of certain quinolin-5-ones as synthons for the preparation of quinoline derivatives. The research highlighted the versatility of these compounds in synthetic chemistry, leading to various derivatives with potential biological activities (Kim, 1981).

Neuroleptic Activity

Iwanami et al. (1981) explored benzamides structurally related to 5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide for their potential neuroleptic activity. The study found a correlation between structure and activity, indicating the significance of specific substituents in enhancing neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3/c1-26-14-4-2-11-8-12(18(24)23-17(11)10-14)6-7-22-19(25)15-9-13(20)3-5-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUKRUNKCNFTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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